Propargyl-PEG25-acid

PROTAC Linker Length Ternary Complex

PROTAC linker length optimization is an empirical bottleneck: too-short linkers prevent ternary complex formation, too-long linkers increase entropy. Propargyl-PEG25-acid provides a 25-unit PEG spacer that bridges distant binding pockets while maintaining high hydrophilicity (cLogP ~0.51) to improve solubility and reduce non-specific aggregation. • 25-unit PEG chain extends reach for sterically occluded targets • cLogP ~0.51 enhances solubility and reduces non-specific binding • Terminal propargyl enables efficient CuAAC click conjugation • Monodisperse, ≥98% purity; stored at -20°C for long-term stability

Molecular Formula C54H104O27
Molecular Weight 1185.4 g/mol
Cat. No. B8103677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG25-acid
Molecular FormulaC54H104O27
Molecular Weight1185.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C54H104O27/c1-2-4-57-6-8-59-10-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-42-44-77-46-48-79-50-52-81-53-51-80-49-47-78-45-43-76-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-58-5-3-54(55)56/h1H,3-53H2,(H,55,56)
InChIKeyVEBBQYJJRKFIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG25-acid: PROTAC Linker Specifications and Key Procurement Data


Propargyl-PEG25-acid (molecular weight 1185.39 g/mol, formula C54H104O27) is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a monodisperse linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its structure consists of a linear chain of 25 ethylene glycol (PEG25) units, terminated at one end with a propargyl group (-OCH2C≡CH) and at the other with a propanoic acid (-OCH2CH2COOH) . The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely used click chemistry approach for bioconjugation, while the acid group provides a reactive handle for amide bond formation with amines . This compound is commercially available from multiple vendors at purities typically exceeding 98% and is stored as a powder at -20°C for long-term stability .

PROTAC synthesis: Heterobifunctional linker with propargyl and acid handles for sequential CuAAC and amide conjugation.
Spatially demanding targets: Extended PEG25 chain may support ternary complex formation when shorter linkers show limited reach.
Monodisperse precision: Single MW (1185.39 g/mol) ensures reproducible stoichiometry in conjugate design.

Propargyl-PEG25-acid Differentiation: The Non-Negotiable Role of PEG Chain Length in PROTAC Performance


In PROTAC design, the linker is not a passive tether but a 'conformational tuner' that critically determines whether the target protein and E3 ligase can achieve a productive orientation for ubiquitination [1]. Substituting Propargyl-PEG25-acid with a shorter analog like Propargyl-PEG4-acid, Propargyl-PEG8-acid, or Propargyl-PEG13-acid is not a straightforward swap; it represents a fundamental change in the physicochemical and spatial properties of the final degrader molecule. Linker length directly influences ternary complex formation, cellular permeability, aqueous solubility, and even degradation selectivity [2][3]. A linker that is too short may prevent the two protein-binding moieties from engaging their targets simultaneously, while a linker that is too long can increase conformational entropy, reducing effective molarity and potentially favoring non-productive intramolecular interactions [1]. Therefore, selecting a specific PEG length is an empirical, target-dependent optimization step, and the 25-unit length of Propargyl-PEG25-acid represents a distinct option for cases requiring extended reach and maximum hydrophilicity.

Target Linker
PEG25 Reach
Extended molecular reach bridges binding pockets that may be inaccessible to shorter PEG linkers.
High Hydrophilicity
Lower cLogP profile supports aqueous solubility and can reduce aggregation of hydrophobic PROTAC constructs.
Shorter PEG Analogs
Ternary Complex Failure
PEG4, PEG8, or PEG13 may not span required distances, preventing productive E3 ligase–target engagement.
Solubility & Aggregation
Reduced hydrophilicity can lower aqueous solubility, potentially compromising assay dose-response reliability.

Propargyl-PEG25-acid vs. Analogs: Quantified Differentiation in Key Performance Dimensions


Linker Length and Molecular Reach: Quantified Difference in Spacer Atoms and End-to-End Distance

The defining characteristic of Propargyl-PEG25-acid is its extended chain length, providing approximately 4.3 times the number of spacer atoms compared to the commonly used 'gold standard' PEG8 linker [1]. This greater length corresponds to a significantly larger potential end-to-end distance, which is critical for spanning the distance between binding pockets on E3 ligase and target proteins that may be over 3 nm apart [1]. The extended reach can be essential for engaging certain protein pairs or for circumventing steric hindrance around binding sites, offering a distinct conformational option in PROTAC optimization.

Linker Length & Reach
Class-level inference
~4.3×
spacer atoms vs. PEG8
PEG25: ~100-125 Å extended
Extended reach may enable bridging of distant binding pockets.
Class-level PEG dimension estimate; target-specific geometry requires validation.
PROTAC Linker Length Ternary Complex Structure-Activity Relationship

Hydrophilicity: cLogP Comparison and Impact on Aqueous Solubility

The long PEG chain of Propargyl-PEG25-acid confers significantly higher hydrophilicity compared to shorter analogs, as quantified by its calculated partition coefficient (cLogP) . A more negative cLogP value indicates greater water solubility, which can improve the handling and formulation of the linker itself and can enhance the overall solubility of the final PROTAC conjugate, a critical factor for in vitro and in vivo assays [1].

Hydrophilicity (cLogP)
Cross-study comparable
PEG25-acid 0.51
PEG13-acid 0.78
PEG8-acid 0.93
Lower cLogP supports higher aqueous solubility and simpler formulation.
Calculated values; experimental solubility should be confirmed in assay buffer.
cLogP Hydrophilicity Solubility Physicochemical Properties

PROTAC Degradation Activity: Class-Level Evidence that Linker Length Modulates Efficacy and Selectivity

While no direct head-to-head comparison of PROTACs made with Propargyl-PEG25-acid versus other specific lengths exists, strong class-level evidence demonstrates that PEG linker length is a critical determinant of PROTAC degradation potency and selectivity. A 2026 study on Retro-2-based PROTACs showed that degradation of the GSPT1 protein was dependent on the length of the flexible PEG chain linker, and that only certain PEG lengths resulted in a molecular glue degrader (MGD) phenotype [1]. This underscores the non-obvious, empirical nature of linker optimization. The 25-unit length of Propargyl-PEG25-acid provides a distinct entry in a linker SAR series, offering a unique spatial and conformational profile that can unlock degradation for targets unresponsive to shorter, standard linkers.

Degradation Activity
Class-level inference
On/Off
activity switch by linker length
Retro-2 PROTACs: PEG2 degrades GSPT1; PEG1/3/4 do not.
Linker length can act as a binary switch for degradation potency.
Reference study on GSPT1; outcomes are warhead/E3 ligase-dependent.
PROTAC Degradation Efficacy DC50 Linker Length GSPT1

Monodispersity and Functional Purity: Defined by Exact Molecular Weight and 98% Purity Specification

Propargyl-PEG25-acid is a monodisperse, single molecular weight compound (MW 1185.39 g/mol), distinct from polydisperse PEG mixtures that contain a range of chain lengths [1]. This monodispersity ensures batch-to-batch consistency and enables precise stoichiometric control in conjugation reactions. Commercial sources provide this compound at a minimum purity of 98% , which is essential for minimizing side reactions and ensuring reliable, interpretable results in downstream biological assays.

Monodispersity & Purity
Supporting evidence
MW 1185.39
Single defined species
≥98% purity
Batch-to-batch consistency supports reproducible SAR data.
Polydisperse PEG alternatives introduce conjugate variability.
Monodisperse PEG Purity Molecular Weight Reproducibility

Optimal Use Cases for Propargyl-PEG25-acid Based on Differentiated Properties


PROTAC Optimization for Spatially Demanding Protein-Protein Interactions

The extended reach of the 25-unit PEG chain makes Propargyl-PEG25-acid an ideal candidate for synthesizing PROTACs that target proteins where the ligand-binding pockets for the warhead and E3 ligase recruiter are separated by a large distance or are sterically occluded [1]. By providing a significantly longer spacer than standard PEG4 or PEG8 linkers, it offers a greater probability of forming a productive ternary complex when shorter linkers fail. This is a critical empirical step in linker SAR exploration for difficult-to-degrade targets.

Enhancing Solubility and Reducing Aggregation of Hydrophobic Warheads

With a cLogP value of approximately 0.51, Propargyl-PEG25-acid is significantly more hydrophilic than its shorter-chain counterparts (e.g., Propargyl-PEG8-acid, cLogP ~0.93) [1]. When conjugated to a hydrophobic target-binding warhead, this linker can 'shield' the warhead's hydrophobicity and dramatically improve the overall aqueous solubility and reduce non-specific aggregation of the final PROTAC molecule. This property is essential for achieving reliable dose-response curves in cellular assays and for simplifying formulation for in vivo studies [2].

Precision Bioconjugation via Click Chemistry with Azide-Modified Biomolecules

The terminal propargyl group of Propargyl-PEG25-acid is a highly efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier bioorthogonal click reaction [1]. This application is independent of its length advantage and makes it a versatile reagent for attaching a long, solubilizing PEG25 spacer to any azide-containing payload, including proteins, antibodies, or nanoparticles [2]. This is particularly valuable for creating well-defined, monodisperse bioconjugates with reduced immunogenicity and extended circulation half-life.

Application
Selection Property
Validation Focus
PROTACs for spatially demanding PPIs
Extended PEG25 reach
Ternary complex formation with distal binding pockets
Solubility enhancement of hydrophobic warheads
High hydrophilicity (low cLogP)
Aqueous solubility and aggregation reduction in cell assays
Click chemistry bioconjugation
Terminal propargyl handle
CuAAC efficiency with azide-modified biomolecules

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